molecular formula C23H20FN3O4S B2678977 N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895011-59-3

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2678977
CAS No.: 895011-59-3
M. Wt: 453.49
InChI Key: JEEFKHAWHKTQON-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.

    Attachment of the Trimethoxybenzamide Moiety: This involves the reaction of the benzothiazole intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives under amide coupling conditions.

    Introduction of the Pyridine Ring: The final step involves the coupling of the intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
  • N-(4-bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S/c1-29-17-10-15(11-18(30-2)21(17)31-3)22(28)27(13-14-6-5-9-25-12-14)23-26-20-16(24)7-4-8-19(20)32-23/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEFKHAWHKTQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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